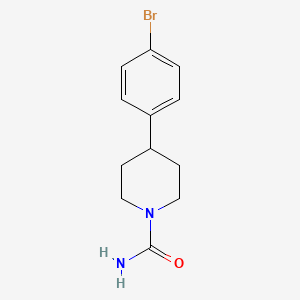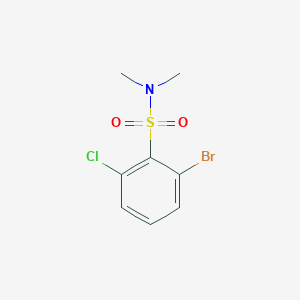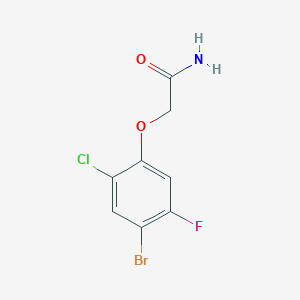
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine, also known as BCOX, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCOX is a heterocyclic organic compound that contains a sulfonyl group and an oxazolidine ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In material science, 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been used as a building block for the synthesis of various polymers and materials. In agricultural chemistry, 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been studied as a potential herbicide.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is not fully understood. However, studies have shown that 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been shown to inhibit the activity of tubulin, which is involved in cell division and growth. 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cell wall components in bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has various biochemical and physiological effects. In vitro studies have shown that 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine inhibits the growth of cancer cells and bacteria. In vivo studies have shown that 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has anti-inflammatory and analgesic effects. 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine in lab experiments include its high purity, stability, and ease of synthesis. 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is also relatively inexpensive compared to other compounds used in scientific research. However, the limitations of using 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine in lab experiments include its low solubility in water and some organic solvents. 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is also sensitive to light and air, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine. One direction is to investigate the potential of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore the use of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine as a building block for the synthesis of new materials and polymers. Additionally, further studies are needed to understand the mechanism of action of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine and its effects on various biological processes.
Synthesemethoden
The synthesis of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine involves the reaction of 2-bromo-6-chlorobenzene sulfonamide with ethylene oxide in the presence of a base. The reaction yields 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine as a white solid in good yield. The synthesis method has been optimized to improve the yield and purity of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine.
Eigenschaften
IUPAC Name |
2-(2-bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3S/c10-7-3-1-4-8(11)9(7)16(13,14)12-5-2-6-15-12/h1,3-4H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCDGZZTLANEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=C(C=CC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)

![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)


![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)

![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)